N-(4-fluorobenzyl)-4-propoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminopyridine to yield the benzamide core.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be achieved by reacting the benzamide core with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
- N-(4-Bromophenyl)-2-chloroacetamide derivatives
- N-(2-Fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-4-propoxy-N-(pyridin-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the pyridinyl group contributes to its binding affinity to certain molecular targets. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H21FN2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-propoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-2-15-27-20-12-8-18(9-13-20)22(26)25(21-5-3-4-14-24-21)16-17-6-10-19(23)11-7-17/h3-14H,2,15-16H2,1H3 |
InChI Key |
LLACHJDHFJLXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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